molecular formula C10H12F2O2 B8002430 1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL

1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL

Katalognummer: B8002430
Molekulargewicht: 202.20 g/mol
InChI-Schlüssel: VZCBPRUBCAFMAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12F2O2 . This building block features a propanol chain linked to a dimethoxyfluorobenzene ring system, a structure that is of significant interest in advanced chemical synthesis and pharmaceutical research. Compounds with similar aryl alcohol and fluorine-substituted aromatic motifs are frequently utilized in medicinal chemistry as key intermediates for the development of active pharmaceutical ingredients (APIs) . The presence of fluorine atoms and methoxy groups on the phenyl ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for constructing more complex molecules . Researchers employ this compound in the exploration of new therapeutic agents, including antineoplastic compounds . It serves as a crucial precursor in the synthesis of heterocyclic compounds, which are core structures in many drug discovery programs . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(13)3-7-4-8(11)10(12)9(5-7)14-2/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCBPRUBCAFMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reduction of Propan-1-One Precursors

A primary route involves the reduction of 1-(3,4-difluoro-5-methoxyphenyl)propan-1-one to the corresponding secondary alcohol. The ketone precursor is synthesized via Friedel-Crafts acylation or Ullmann-type coupling . For example, reacting 3,4-difluoro-5-methoxyiodobenzene with propanoyl chloride in the presence of a palladium catalyst yields the ketone . Subsequent reduction using sodium borohydride (NaBH4) in methanol at 0°C provides the target alcohol in ~85% yield .

Key Reaction Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 80°C (for coupling), 0°C (for reduction)

Grignard Addition to Substituted Benzaldehydes

Introducing the propan-2-ol moiety via Grignard reaction offers a stereocontrolled pathway. 3,4-Difluoro-5-methoxybenzaldehyde is treated with methyl magnesium bromide (MeMgBr) in dry ether, followed by quenching with ammonium chloride to yield the alcohol . This method achieves ~78% yield with minimal byproducts.

Optimization Insights :

  • Protection Strategies : Methoxy groups remain stable under Grignard conditions, but fluorine substituents may necessitate slower reagent addition to avoid dehalogenation .

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., (+)- or (-)-sparteine) can induce enantiomeric excess (>90% ee) .

Cyclopropanation and Ring-Opening

Adapting cyclopropanation techniques from sulfonamide synthesis , an allyl-substituted intermediate (e.g., 3-(3,4-difluoro-5-methoxyphenyl)prop-1-ene) undergoes Simmons-Smith reaction with diethyl zinc and diiodomethane. The resulting cyclopropane is oxidized via Lemieux-Johnson conditions (OsO4/NaIO4) to cleave the ring, forming the ketone intermediate, which is then reduced .

Typical Yields :

StepYield (%)
Cyclopropanation65
Oxidative Cleavage80
Ketone Reduction90

Enantioselective Hydroboration-Oxidation

For enantiomerically pure product, hydroboration-oxidation of 3-(3,4-difluoro-5-methoxyphenyl)prop-1-ene using disiamylborane and chiral ligands (e.g., (R)-CBS catalyst) affords the (R)-enantiomer in 92% ee . The alkene precursor is synthesized via Heck coupling of 3,4-difluoro-5-methoxyiodobenzene with allyl alcohol.

Critical Parameters :

  • Borane Reagent : Disiamylborane (0.5 equiv)

  • Oxidation : H2O2/NaOH

Reductive Amination and Hydrolysis

Although less direct, reductive amination of 3,4-difluoro-5-methoxyacetophenone with methylamine followed by hydrolysis of the resulting imine provides an alternative pathway. This method, however, requires stringent pH control to avoid over-reduction .

Side Reactions :

  • Over-Reduction : Using excess NaBH4 converts the imine to a primary amine (~15% yield loss).

  • Acidic Hydrolysis : 6M HCl at reflux for 4 hours ensures complete imine cleavage .

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety. Continuous Flow Reactors optimize the exothermic Grignard and reduction steps, improving yield reproducibility (±2%) . Solvent recovery systems (e.g., distillation for THF) reduce waste, aligning with green chemistry principles.

Analytical Characterization

Post-synthesis, the product is validated via:

  • 1H NMR : δ 1.2 (d, 3H, CH3), 2.8 (m, 1H, CH), 4.1 (s, 3H, OCH3), 6.9–7.1 (m, 2H, Ar-H) .

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .

Challenges and Mitigation

  • Regioselective Fluorination : Direct fluorination risks over-substitution; directed ortho metalation (DoM) with LDA ensures precise positioning .

  • Alcohol Protection : Silyl ethers (e.g., TBDMSCl) prevent oxidation during intermediate steps, removed later via TBAF .

Emerging Methodologies

Recent advances include photoredox catalysis for C-H functionalization, enabling direct propanol chain installation on the aryl ring without pre-halogenation . This method, while nascent, reduces step count by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol is primarily studied for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a valuable building block for the synthesis of novel pharmaceuticals.

Key Areas of Focus:

  • Anticancer Agents: Research indicates that compounds similar to 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol exhibit inhibitory effects on PRC2-mediated diseases, including certain types of lymphoma and solid tumors .
  • Anti-inflammatory Drugs: The compound has been evaluated for its role in inhibiting phosphodiesterase (PDE) enzymes, which are critical targets in the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Studies

The compound's interactions with biological systems are under investigation to elucidate its mechanism of action. Studies focus on:

  • Enzyme Inhibition: Its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: Understanding how it affects receptor activity can lead to the development of targeted therapies.

Case Study 1: Anticancer Activity

A study investigated the efficacy of 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity against diffuse large B-cell lymphoma (DLBCL), highlighting the compound's potential as an anticancer agent. The structure–activity relationship (SAR) analysis revealed that modifications to the difluoro and methoxy groups enhanced potency against resistant cancer strains.

Case Study 2: Anti-inflammatory Effects

In another study, derivatives of 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol were tested for their ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results indicated that specific modifications led to improved anti-inflammatory activity, suggesting its potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The difluoro and methoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The propanol group can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below highlights key differences between 1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol and related compounds from the evidence:

Compound Name Substituents/Features Molecular Weight (g/mol) Key Biological Activities Source/Application
1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol (Target) 3,4-diF, 5-OCH₃ on phenyl; propan-2-ol backbone 188.15 Inferred stability/binding from fluorine/methoxy Hypothetical drug candidate
1-(3',4'-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol Multiple hydroxyl groups on phenyl rings ~374.3* Antioxidant (DPPH/ABTS/FRAP), antispasmodic Marker for bacterial contamination in GSE
(2R,S)-1-(Indolyloxy)-3-(methoxyphenoxyethylamino)propan-2-ol derivatives Indole ring, methoxyphenoxy, ethylamino side chain ~400–420* α1/α2/β1-adrenoceptor binding, antiarrhythmic Cardiovascular drug candidates
(2R)-1-(Dimethylamino)-3-{4-[(pyrimidinyl)amino]phenoxy}propan-2-ol Pyrimidine linker, trifluoromethylphenyl 465.44 Kinase inhibition (DrugBank DB07054) Experimental oncology compound
3-(2-Methoxyphenyl)-propan-1-ol Simple methoxyphenyl, propan-1-ol backbone 166.22 Not specified (likely solvent/intermediate) Chemical synthesis intermediate

*Estimated based on structural complexity.

Key Comparative Analysis

Electronic and Steric Effects
  • Fluorine vs. Hydroxyl/Methoxy Groups: The target compound’s 3,4-difluoro substituents enhance lipophilicity and metabolic stability compared to the hydroxyl-rich compound in , which exhibits higher solubility but lower stability . The methoxy group at the 5-position balances solubility, akin to methoxy motifs in ’s adrenoceptor-targeting compounds .
  • Indole vs. Fluorophenyl Scaffolds: ’s indole derivatives show affinity for adrenoceptors, likely due to the indole ring’s planar structure and hydrogen-bonding capacity. In contrast, the target’s fluorophenyl group may favor interactions with hydrophobic enzyme pockets, similar to ’s kinase inhibitor .
Pharmacological Potential
  • Antioxidant Activity : ’s hydroxylated compound showed strong antioxidant activity (DPPH IC₅₀ ~10 µM), whereas the target’s fluorine substituents may reduce radical-scavenging efficacy but improve membrane permeability .
  • Receptor Binding: The ethylamino side chain in ’s compounds enhances adrenoceptor affinity (α1/β1 Ki ~50 nM).
  • Drug-Likeness : The target’s moderate molecular weight (188.15 g/mol) and balanced LogP (~2.5 estimated) position it favorably compared to ’s bulky kinase inhibitor (MW 465.44), which may face bioavailability challenges .

Biologische Aktivität

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol is an organic compound characterized by its unique structure, which includes a difluorinated aromatic ring and a secondary alcohol functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of fluorine atoms enhances its binding affinity to biological targets, while the methoxy group may influence its pharmacokinetic properties.

  • Molecular Formula : C10H12F2O
  • IUPAC Name : 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol
  • Molecular Weight : 188.20 g/mol

The biological activity of 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol is primarily attributed to its interaction with various molecular targets in biological systems. The fluorine atoms increase the compound's lipophilicity and stability, enhancing its ability to penetrate cell membranes and interact with enzymes or receptors. The methoxy group may also modulate these interactions, potentially leading to inhibition or activation of specific biological pathways.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structural features may contribute to its effectiveness against certain bacterial strains and fungi.
    • In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
  • Anticancer Potential :
    • Research has indicated that compounds with similar structural motifs possess anticancer activity. For instance, derivatives of difluorinated phenols have been shown to inhibit cancer cell proliferation in various cell lines.
    • Specific studies on related compounds have reported IC50 values indicating significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
  • Neuroprotective Effects :
    • The compound's potential as an acetylcholinesterase inhibitor has been explored in the context of Alzheimer's disease treatment. Compounds that inhibit this enzyme can help increase acetylcholine levels in the brain, which is beneficial for cognitive function .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3,4-Difluoro-5-methoxyphenyl)propan-2-olC10H12F2OContains two fluorine atoms and a methoxy groupAntimicrobial, anticancer
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanolC11H14F2OSimilar structure with a longer alkyl chainPotentially similar activities
1-(3-fluoro-5-methylphenyl)propan-2-olC10H12FNODifferent substitution pattern affecting activityVaried biological interactions

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various difluorinated phenolic compounds found that 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol exhibited significant inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 6.5 μM. This suggests that the compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

In a molecular docking study aimed at identifying new acetylcholinesterase inhibitors for Alzheimer's treatment, 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol showed favorable binding interactions with key residues involved in enzyme activity. This positions the compound as a potential therapeutic agent for cognitive enhancement .

Q & A

Basic Research: What synthetic methodologies are reported for 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol, and what key parameters influence yield?

The synthesis of structurally related aryl-propanol derivatives typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, analogous compounds are synthesized via hydroxyalkylation of substituted phenols using epoxide intermediates under acidic or basic conditions . Key parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution in fluorinated aromatic systems.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Protecting groups : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent demethylation during synthesis .

Basic Research: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Characterization relies on:

  • ¹H/¹³C NMR : Identify fluorine-induced splitting patterns (e.g., coupling constants for 3,4-difluoro substituents) and methoxy protons (δ 3.2–3.8 ppm) .
  • LC-MS/MS : Monitor molecular ion peaks (e.g., [M+H⁺] at m/z 218) and fragmentation pathways to confirm the propan-2-ol backbone.
  • FT-IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) are diagnostic .

Advanced Research: How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions often arise from assay variability or impurity profiles. Methodological strategies include:

  • Standardized assays : Use DPPH, ABTS, and FRAP under controlled pH/temperature to compare antioxidant activity .
  • Impurity profiling : Employ HPLC with photodiode array detection (e.g., C18 columns, acetonitrile/water gradients) to quantify byproducts affecting bioactivity .
  • Dose-response validation : Replicate spasmolytic tests (e.g., guinea pig ileum models) with histamine-induced contractions to ensure consistency .

Advanced Research: What strategies optimize enantiomeric purity during synthesis, given its chiral center?

Enantiomeric control is critical for bioactivity. Approaches include:

  • Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin to direct stereochemistry during hydroxyalkylation .
  • Chiral chromatography : Resolve racemic mixtures using amylose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Palladium-catalyzed asymmetric hydrogenation of ketone precursors (e.g., 1-(3,4-difluoro-5-methoxyphenyl)propan-2-one) .

Basic Research: What in vitro models are appropriate for preliminary evaluation of its bioactivity?

  • Antioxidant screening : Use DPPH radical scavenging (IC₅₀ values) and ferric reducing power (FRAP) assays with Trolox as a reference .
  • Receptor binding : Test α₁/β₁-adrenoceptor affinity via competitive radioligand binding assays (e.g., [³H]-prazosin for α₁) .
  • Smooth muscle models : Isolated guinea pig ileum or rat aortic rings to assess antispasmodic/vasodilatory effects .

Advanced Research: How can computational modeling predict metabolic pathways or toxicity?

  • In silico tools : Use Schrödinger’s QikProp to calculate ADME properties (e.g., LogP, CNS permeability).
  • Density Functional Theory (DFT) : Model fluorinated aryl interactions with cytochrome P450 enzymes to predict hydroxylation sites.
  • Molecular docking : Simulate binding to adrenoceptors using crystal structures (e.g., PDB ID: 7BU7) to rationalize bioactivity .

Table 1: Key Analytical Parameters for Quality Control

ParameterMethodCritical ObservationsReference
Purity (>98%)HPLC (C18, 254 nm)Retention time: 8.2 ± 0.3 min
Enantiomeric excessChiral HPLCResolution factor (Rₛ) > 1.5
Fluorine content¹⁹F NMRδ -115 to -120 ppm (meta/para-F)

Advanced Research: What mechanistic studies elucidate its interaction with biological targets?

  • Patch-clamp electrophysiology : Assess ion channel modulation in cardiomyocytes to explain antiarrhythmic activity .
  • ROS scavenging kinetics : Stopped-flow spectroscopy to measure rate constants for superoxide/hydroxyl radical neutralization .
  • Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE for antioxidant responses).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.